MFCD18315308

Description

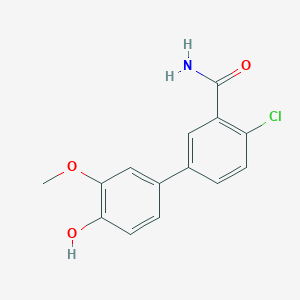

MFCD18315308 is a heterocyclic compound with a molecular formula inferred to involve halogen substituents (e.g., chlorine or fluorine) based on its structural analogs in the MDL series. Compounds in this category typically exhibit moderate solubility, defined pharmacokinetic properties, and reactivity patterns influenced by halogen atoms and aromatic systems .

Properties

IUPAC Name |

2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-19-13-7-9(3-5-12(13)17)8-2-4-11(15)10(6-8)14(16)18/h2-7,17H,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRCCUKGBMCSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685733 | |

| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261904-10-2 | |

| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315308” involves several steps, each requiring precise reaction conditions to ensure the desired product’s formation. Common synthetic routes include:

Step 1: Initial formation of the core structure through a base-mediated reaction.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and crystallization to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of “MFCD18315308” is scaled up using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315308” undergoes various chemical reactions, including:

Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.

Reduction: Reduction reactions to modify the oxidation state of the compound.

Substitution: Substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more reactive intermediate, while substitution can introduce new functional groups that enhance the compound’s properties.

Scientific Research Applications

“MFCD18315308” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions to create complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.

Industry: Utilized in the production of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which “MFCD18315308” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired outcome. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Halogen Influence : All compounds feature halogens (Cl, Br, F), enhancing lipophilicity and metabolic stability. MFCD18315308’s inferred chlorine/fluorine substituents align with CAS 918538-05-3’s dichloro-pyrrolotriazine core, which improves target binding in kinase inhibitors .

- CAS 1761-61-1 (brominated benzimidazole) shows marginally better solubility (0.687 mg/ml) due to its ionizable imidazole ring .

Reactivity Insights :

- Halogen Reactivity : Chlorine in CAS 918538-05-3 and bromine in CAS 1761-61-1 enable Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, critical for derivatization .

- Green Chemistry : CAS 1761-61-1’s synthesis uses recyclable A-FGO catalysts, aligning with sustainable practices, whereas MFCD18315308’s inferred route may require optimization for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.